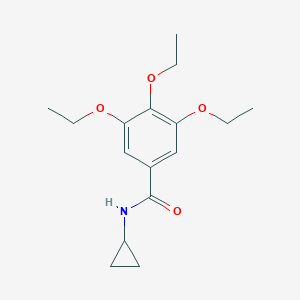

N-cyclopropyl-3,4,5-triethoxybenzamide

Descripción

N-Cyclopropyl-3,4,5-triethoxybenzamide is a benzamide derivative characterized by a cyclopropyl group attached to the nitrogen atom and three ethoxy substituents on the benzene ring (positions 3, 4, and 5). This compound is of interest in synthetic organic chemistry, particularly in transition-metal-catalyzed C–H bond functionalization reactions. Its structural features—specifically the cyclopropyl substituent and electron-donating ethoxy groups—influence its reactivity and conformational stability.

Propiedades

Fórmula molecular |

C16H23NO4 |

|---|---|

Peso molecular |

293.36 g/mol |

Nombre IUPAC |

N-cyclopropyl-3,4,5-triethoxybenzamide |

InChI |

InChI=1S/C16H23NO4/c1-4-19-13-9-11(16(18)17-12-7-8-12)10-14(20-5-2)15(13)21-6-3/h9-10,12H,4-8H2,1-3H3,(H,17,18) |

Clave InChI |

OCMSCMBWUTUSDX-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CC2 |

SMILES canónico |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CC2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Selectivity

The nitrogen substituent in benzamides plays a critical role in catalytic reactions. Below is a comparative analysis of key analogs:

Key Findings:

- For example, cyclopropylnaphthylalkyne (2d) showed poor reactivity in annulations with benzamide 5a, yielding <50% .

- Electronic Effects: Electron-withdrawing substituents (e.g., cyanomethyl) may deactivate the amide nitrogen, whereas electron-donating groups (e.g., ethoxy) enhance conjugation with the aromatic ring.

- Conformational Stability: Cyclopropyl-substituted isocoumarins (e.g., 6aa, 6ae) exhibit distinct dihedral angles (C1–C2–C3–C4/C5 ≈ −99.5° to −96.8°), affecting π-conjugation between aromatic and cyclopropyl moieties. This contrasts with planar conformations in non-cyclopropyl analogs (e.g., 7aa, dihedral angle 179.4°) .

Catalytic Performance in Oxidative Annulations

Ruthenium-catalyzed reactions of benzamides with alkynes highlight substituent-dependent trends:

- N-Methyl Benzamides : High yields (83%) and regioselectivity (e.g., 8aa formation) due to favorable steric and electronic profiles .

- N-Cyclopropyl Analogs : Expected lower reactivity based on studies with cyclopropyl-substituted alkynes. For instance, dicyclopropylacetylene (2g) showed reduced efficiency in isocoumarin synthesis but performed well in benzamide annulations (83% yield), suggesting nuanced steric tolerance .

- N-Aryl Benzamides : Moderate yields (45–70%) and variable regioselectivity, likely due to competing steric and electronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.